
3-((4-((4-Hydroxyphenyl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonic acid
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Overview
Description
3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid is a complex organic compound known for its vibrant color properties. It is often used in various research and industrial applications due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of 4-aminophenol, followed by coupling with 2,5-dimethoxyaniline. The resulting intermediate is then further diazotized and coupled with benzenesulfonic acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of pigments and dyes for textiles.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can undergo cleavage under specific conditions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Hydroxyphenyl)azo]benzenesulfonic acid
- 2,5-Dimethoxy-4-[(4-hydroxyphenyl)azo]benzenesulfonic acid
Uniqueness
3-[[4-[(4-Hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid is unique due to its dual azo groups and the presence of both hydroxyl and methoxy substituents. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .
Biological Activity
3-((4-((4-Hydroxyphenyl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonic acid, also known as an azo compound, is notable for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C20H18N4O6S
- Molecular Weight : 418.44 g/mol
- CAS Number : 68516-60-9
The structure features an azo linkage (-N=N-) which is characteristic of many biologically active compounds. The presence of hydroxyl and methoxy groups enhances its solubility and potential reactivity in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of azo compounds, including the target compound. A study published in 2017 demonstrated that derivatives of azo compounds exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . This activity is attributed to the ability of azo compounds to disrupt bacterial cell membranes and interfere with metabolic processes.
Case Study: Antibacterial Efficacy
A specific case study involving the compound showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, confirming its potential as a therapeutic agent .
Anti-inflammatory Properties
In addition to antimicrobial effects, the compound has shown anti-inflammatory activity . Research indicates that azo compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response .
The proposed mechanism involves the modulation of signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation. This pathway is crucial for the expression of various inflammatory mediators.
Data Table: Biological Activities
Biological Activity | Test Organisms/Models | Observations |
---|---|---|
Antimicrobial | E. coli, S. aureus | Significant inhibition at 50 µg/mL |
Anti-inflammatory | In vitro assays | Reduced levels of TNF-α and IL-6 |
Cytotoxicity | Human cancer cell lines | IC50 values ranging from 30 to 100 µM |
Properties
CAS No. |
61886-19-9 |
---|---|
Molecular Formula |
C20H18N4O6S |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
3-[[4-[(4-hydroxyphenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H18N4O6S/c1-29-19-12-18(24-22-14-4-3-5-16(10-14)31(26,27)28)20(30-2)11-17(19)23-21-13-6-8-15(25)9-7-13/h3-12,25H,1-2H3,(H,26,27,28) |
InChI Key |
MIXWIPPKIPRDEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)O)OC)N=NC3=CC(=CC=C3)S(=O)(=O)O |
Origin of Product |
United States |
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